4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives, which are then further modified to obtain the desired pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and robust synthetic routes. For example, a practical synthesis of related compounds involves steps such as bromination, chlorination, and cyclization, which can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors involved in disease processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression and activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 2-Thioxopyrimidine derivatives
Uniqueness
4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and thiophene moieties. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
12-chloro-10-(chloromethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-4-7-13-9(12)8-5-2-1-3-6(5)15-10(8)14-7/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBFPXZCSZOJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.